molecular formula C12H13N3O2S B3006881 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1351594-73-4

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B3006881
CAS No.: 1351594-73-4
M. Wt: 263.32
InChI Key: PBUITFSDEQXFKE-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine derivatives It features a benzothiazole ring substituted with a methoxy group at the 6-position and an azetidine ring attached to a carboxamide group

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Preparation Methods

The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate azetidine precursor with a suitable reagent.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the azetidine precursor under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzothiazole ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can be compared with other benzothiazole and azetidine derivatives:

    1-(6-Chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group, which may alter its reactivity and biological activity.

    1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, potentially affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-8-2-3-9-10(4-8)18-12(14-9)15-5-7(6-15)11(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUITFSDEQXFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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